molecular formula C18H13ClF2N2O3 B2574162 Methyl 6-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251584-15-2

Methyl 6-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2574162
CAS No.: 1251584-15-2
M. Wt: 378.76
InChI Key: WDJUUOPRKOVZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C18H13ClF2N2O3 and its molecular weight is 378.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactions of Quinoline Derivatives Researchers have developed methods for synthesizing stable quinoid systems, such as Furo[3,4-c]pyridine derivatives, which are intermediates in reactions that form polysubstituted isoquinoline derivatives through Diels-Alder cycloaddition. These reactions proceed with high regioselectivity, influenced by the electronic properties of the substituents, indicating potential in the design of functional materials and pharmaceuticals (Sarkar, Ghosh, & Chow, 2000).

Antioxidant Properties A study on N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid (MDTI) revealed it possesses excellent electron-donating activity and significant antioxidant properties, suggesting its potential application in combating oxidative stress-related conditions (Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979).

Antibacterial and Antifungal Agents Pyridone quinoline hybrids have been synthesized, showing potent antibacterial and antifungal activities. The structure-activity relationship studies indicate that the presence of electron-withdrawing groups and specific hydroxy group positioning enhances microbial inhibition, offering a pathway to new antimicrobial agents (Desai, Harsorab, & Mehtaa, 2021).

Cytotoxic Activity in Cancer Research Research on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives has shown that these compounds, particularly those bearing cationic side chains, exhibit varying degrees of cytotoxicity against cancer cells. The positioning of side chains significantly affects their biological activity, highlighting their potential as cancer therapeutics (Bu, Deady, Finlay, Baguley, & Denny, 2001).

Metal Ion Sensing A study on quinoline-based isomers has demonstrated their utility as dual fluorescence chemosensors for Al3+ and Zn2+ ions. The isomers exhibit significant fluorescence intensity enhancement upon binding to these metal ions, suggesting applications in environmental monitoring and bioimaging (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).

Properties

IUPAC Name

methyl 6-chloro-4-[(2,4-difluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF2N2O3/c1-26-18(25)15-16(22-8-9-2-4-11(20)7-13(9)21)12-6-10(19)3-5-14(12)23-17(15)24/h2-7H,8H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJUUOPRKOVZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.